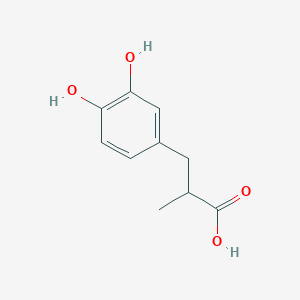

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIOASILGOFVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615895 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53832-94-3 | |

| Record name | alpha-Methyl-3,4-dihydroxyphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYL-3,4-DIHYDROXYPHENYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDN2ACH9OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid biological activity

An In-depth Technical Guide to the Biological Activity of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic Acid

Introduction

This compound is a small molecule of significant interest in biomedical research. Structurally, it is a derivative of propanoic acid featuring a catechol (3,4-dihydroxyphenyl) group, a moiety well-known for its potent biological activities. This compound is identified as a human metabolite of Carbidopa, a peripherally acting DOPA decarboxylase inhibitor used clinically in combination with L-DOPA for the management of Parkinson's disease[1][2]. Its endogenous origin from a widely used pharmaceutical agent underscores the importance of understanding its distinct biological profile. This guide provides a comprehensive technical overview of its core biological activities, focusing on the underlying mechanisms, supporting experimental evidence from closely related analogs, and detailed protocols for its investigation.

Chemical and Physical Properties [1][3]

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | This compound |

| Synonyms | alpha-Methyl-3,4-dihydroxyphenylpropionic acid |

| CAS Number | 53832-94-3 |

| Cellular Locations | Cytoplasm, Kidney, Liver |

Part 1: Potent Antioxidant and Radical Scavenging Activity

The primary and most well-established activity of compounds containing a catechol group is their antioxidant capacity. This function is critical for mitigating cellular damage caused by oxidative stress, a pathological process implicated in numerous chronic diseases.

Core Mechanisms of Antioxidant Action

The antioxidant strategy of this compound is twofold, stemming directly from its catechol structure[4][5]:

-

Direct Radical Scavenging: The two hydroxyl groups on the phenyl ring can readily donate hydrogen atoms to neutralize highly reactive oxygen species (ROS) and reactive nitrogen species (RNS). This process terminates damaging oxidative chain reactions. The resulting phenoxy radical is stabilized by resonance, rendering it significantly less reactive and preventing further propagation of oxidative damage[4].

-

Metal Ion Chelation: The ortho-dihydroxy arrangement of the catechol group is an effective chelator of transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). By sequestering these ions, it prevents their participation in the Fenton and Haber-Weiss reactions, which generate the highly destructive hydroxyl radical (•OH), one of the most potent ROS in biological systems[4][5].

Emerging evidence from structurally similar compounds, such as Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP), suggests that these molecules can also bolster the endogenous antioxidant system. IDHP was found to protect vascular cells by increasing intracellular levels of glutathione (GSH), a critical cellular antioxidant, thereby alleviating cellular damage via the ROS/ferroptosis pathway[6].

Visualization: Mechanism of Radical Scavenging

Caption: Hydrogen donation from the catechol moiety to neutralize ROS.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay provides a reliable method to quantify the direct radical-scavenging capacity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Prepare serial dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Ascorbic acid or Trolox should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of methanol to 100 µL of the sample dilution.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

-

Plot the scavenging percentage against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Part 2: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of many diseases. The catechol structure is also associated with potent anti-inflammatory effects, primarily through the modulation of critical intracellular signaling cascades.

Core Mechanisms of Anti-inflammatory Action

Research on related phytochemicals indicates that this compound likely exerts anti-inflammatory effects by targeting foundational inflammatory pathways:

-

Inhibition of the NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. Catechol-containing compounds have been shown to inhibit this pathway by preventing the degradation of its inhibitor, IκB-α, thereby sequestering NF-κB in the cytoplasm[7][8].

-

Suppression of Pro-inflammatory Mediators: By inhibiting NF-κB, the compound can downregulate the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6[9][10]. It can also suppress the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[7][11].

-

Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, p38, and JNK) are also crucial for inflammatory responses. Similar compounds have been found to suppress the phosphorylation and activation of ERK and p38, further contributing to the reduction of inflammatory mediator production[7][12].

Visualization: Inhibition of the NF-κB Signaling Pathway

Caption: Inhibition of LPS-induced NF-κB activation.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

Principle: This protocol uses the RAW 264.7 murine macrophage cell line to model an inflammatory response. LPS, a component of Gram-negative bacteria, is used to induce a strong inflammatory reaction, and the ability of the test compound to suppress this reaction is measured.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

First, perform a cell viability assay (e.g., MTT) to ensure the tested concentrations are non-toxic.

-

-

Inflammatory Stimulation:

-

After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A non-stimulated control group should be included.

-

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO): Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent System according to the manufacturer's protocol.

-

Cytokines (TNF-α, IL-6): Collect the supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits.

-

-

Data Analysis:

-

Compare the levels of NO and cytokines in the compound-treated groups to the LPS-only stimulated group. A statistically significant reduction indicates anti-inflammatory activity.

-

Part 3: Neuroprotective Potential

Given its status as a metabolite of a Parkinson's disease drug and the established role of oxidative stress and inflammation in neurodegeneration, the neuroprotective properties of this molecule are of high interest.

Core Mechanisms of Neuroprotection

Based on studies of analogous compounds, several neuroprotective mechanisms can be proposed:

-

Upregulation of Neurotrophic Factors: A key mechanism for neuroprotection is the enhancement of endogenous survival signals. Methyl 3,4-dihydroxybenzoate (MDHB) was shown to protect photoreceptors in a mouse model of retinitis pigmentosa by increasing the expression of Brain-Derived Neurotrophic Factor (BDNF). This leads to the activation of its receptor, Tropomyosin receptor kinase B (TrkB), and downstream pro-survival signaling pathways[13].

-

Activation of Pro-Survival Signaling: The activation of the BDNF-TrkB axis often leads to the stimulation of the PI3K/Akt pathway, a central cascade that promotes cell survival and inhibits apoptosis[14][15].

-

Induction of the Nrf2 Antioxidant Response: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes. Many phenolic phytochemicals exert their protective effects by activating the Nrf2 pathway, thereby bolstering the cell's intrinsic defense against oxidative stress[12][14].

Visualization: BDNF-TrkB Pro-Survival Pathway

Caption: Neuroprotection via the BDNF-TrkB/PI3K-Akt signaling cascade.

Experimental Protocol: In Vitro Neuroprotection Assay

Principle: This protocol assesses the ability of the compound to protect neuronal cells from oxidative stress-induced cell death, a common model for neurodegenerative processes.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a suitable medium like DMEM/F12 with 10% FBS.

-

Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach.

-

-

Treatment and Induction of Injury:

-

Pre-treat the cells with different concentrations of this compound for 24 hours.

-

After pre-treatment, expose the cells to an oxidative insult, such as hydrogen peroxide (H₂O₂; e.g., 100-200 µM), for another 24 hours.

-

Include control groups: untreated cells, cells treated with H₂O₂ only, and cells treated with the compound only.

-

-

Assessment of Cell Viability:

-

Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Remove the MTT solution and dissolve the formazan crystals by adding 100 µL of DMSO to each well.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Express cell viability as a percentage relative to the untreated control group. A significant increase in viability in the compound + H₂O₂ group compared to the H₂O₂ only group indicates neuroprotective activity.

-

Part 4: Regulation of Metabolic Homeostasis

Metabolic disorders like obesity and type 2 diabetes are growing public health concerns. Microbial metabolites of dietary polyphenols are emerging as important regulators of host metabolism.

Core Mechanisms of Metabolic Regulation

A study on the closely related metabolite, 3-(3',4'-dihydroxyphenyl)propanoic acid (DHPA), provides strong evidence for a role in metabolic regulation. The key findings suggest a mechanism that involves:

-

Modulation of Host Metabolism: In mice fed a high-fat diet (HFD), DHPA was found to alleviate obesity, improve insulin resistance, and regulate lipid metabolism[16].

-

Alteration of Metabolic Pathways: The anti-obesity effects were not linked to significant changes in the gut microbiome but rather to a significant alteration of the host's urine metabolome. Key metabolic pathways affected included the pentose phosphate pathway, the TCA cycle, and tyrosine metabolism[16]. This indicates that the compound directly influences host metabolic pathways to exert its beneficial effects.

Summary of In Vivo Metabolic Effects of DHPA [16]

| Parameter | High-Fat Diet (HFD) Control | HFD + DHPA | Outcome |

| Body Weight | Increased | Significantly Reduced | Anti-obesity effect |

| Fasting Blood Glucose | Elevated | Significantly Reduced | Improved glycemic control |

| Insulin Resistance (HOMA-IR) | Increased | Significantly Reduced | Enhanced insulin sensitivity |

| Hepatic Triglycerides (TG) | Elevated | Significantly Reduced | Ameliorated hepatic steatosis |

| Hepatic SOD Activity | Decreased | Significantly Increased | Reduced oxidative stress |

Experimental Protocol: In Vivo High-Fat Diet-Induced Obesity Model

Principle: This workflow outlines a standard animal model to investigate the effects of a test compound on diet-induced obesity and associated metabolic dysfunctions.

Step-by-Step Workflow:

-

Animal Acclimatization: Acclimatize male C57BL/6J mice for one week with standard chow and water ad libitum.

-

Model Induction:

-

Divide mice into groups: Control (standard chow), HFD (e.g., 60% kcal from fat), and HFD + treatment groups receiving different doses of this compound (administered via oral gavage or in drinking water).

-

Maintain the diets and treatments for 12-16 weeks.

-

-

Monitoring:

-

Monitor body weight and food intake weekly.

-

Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) near the end of the study to assess glucose homeostasis and insulin sensitivity.

-

-

Terminal Endpoint Analysis:

-

At the end of the study, collect blood samples to measure fasting glucose, insulin, and lipid profiles (triglycerides, cholesterol).

-

Harvest tissues, including the liver and adipose tissue.

-

Analyze liver tissue for lipid accumulation via histology (Oil Red O staining) and biochemical quantification of triglycerides.

-

Visualization: In Vivo Experimental Workflow

Caption: Workflow for a high-fat diet-induced obesity mouse study.

Conclusion

This compound emerges as a molecule with a compelling, multifaceted biological profile. Grounded in the well-established chemistry of its catechol moiety, it possesses potent antioxidant and anti-inflammatory properties. Evidence from closely related analogs strongly suggests significant potential in neuroprotection and the regulation of metabolic homeostasis. Its identity as a metabolite of the clinically important drug Carbidopa adds a layer of translational relevance, making it a prime candidate for further investigation in the context of neurodegenerative diseases, metabolic disorders, and conditions characterized by chronic inflammation and oxidative stress. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to rigorously evaluate and harness the therapeutic potential of this promising compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Quan, J., et al. (2021). Microbial phenolic metabolites 3-(3',4'-dihydroxyphenyl)propanoic acid and 3',4'-dihydroxyphenylacetic acid prevent obesity in mice fed high-fat diet. ResearchGate. Retrieved from [Link]

-

Yahfoufi, N., et al. (2018). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Frontiers in Immunology, 9, 32. Retrieved from [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(10), 2261. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbidopa. Retrieved from [Link]

-

Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. Retrieved from [Link]

-

Wang, Y., et al. (2024). Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway. Molecules, 29(17), 4057. Retrieved from [Link]

-

Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. Retrieved from [Link]

-

Gavan, A., et al. (2024). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 25(11), 5988. Retrieved from [Link]

-

Li, H., et al. (2017). Neuroprotective effects of methyl 3,4 dihydroxybenzoate in a mouse model of retinitis pigmentosa. Experimental Eye Research, 164, 115-124. Retrieved from [Link]

-

Sanchez-Patan, F., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular Nutrition & Food Research, 60(5), 981-991. Retrieved from [Link]

-

Singh, B., et al. (2021). Neuroprotective Role of Phytochemicals. Molecules, 26(21), 6499. Retrieved from [Link]

-

Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 868. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Kim, D., et al. (2021). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Pharmacology and Experimental Therapeutics, 377(3), 296-306. Retrieved from [Link]

-

Sochocka, M., et al. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. International Journal of Molecular Sciences, 24(13), 10582. Retrieved from [Link]

-

Lee, S. H., et al. (2012). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. ResearchGate. Retrieved from [Link]

-

Sharma, C., et al. (2019). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. Molecular Neurobiology, 56(3), 1795-1810. Retrieved from [Link]

-

Pisoschi, A. M., et al. (2021). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Pharmaceuticals, 14(5), 493. Retrieved from [Link]

-

Al-Harrasi, A., et al. (2022). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. Molecules, 27(19), 6608. Retrieved from [Link]

-

Gencheva, A., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 25(13), 7244. Retrieved from [Link]

-

Gulcin, I., et al. (2011). Synthesis and Antioxidant Properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. ResearchGate. Retrieved from [Link]

-

Linko, A. M., et al. (2008). Urinary 3-(3,5-dihydroxyphenyl)-1-propanoic acid, an alkylresorcinol metabolite, is a potential biomarker of whole-grain intake in a U.S. population. The Journal of Nutrition, 138(10), 1957-1962. Retrieved from [Link]

-

Ponnampalam, E. N., et al. (2018). 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis. Journal of Cellular and Molecular Medicine, 22(12), 6241-6252. Retrieved from [Link]

Sources

- 1. This compound | C10H12O4 | CID 21563790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carbidopa - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of methyl 3,4 dihydroxybenzoate in a mouse model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic Acid (CAS 53832-94-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Pharmaceutical Marker

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid, a molecule of significant interest within the pharmaceutical landscape, is primarily recognized as a critical process impurity and metabolite of Carbidopa. Carbidopa is an essential medication used in combination with Levodopa for the management of Parkinson's disease.[1] This guide provides a comprehensive technical overview of this compound, offering insights into its synthesis, analytical characterization, biological context, and its pivotal role in ensuring the quality and safety of Carbidopa-based therapeutics.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and analytical detection.

| Property | Value | Source |

| CAS Number | 53832-94-3 | [2] |

| Molecular Formula | C₁₀H₁₂O₄ | [3] |

| Molecular Weight | 196.20 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | alpha-Methyl-3,4-dihydroxyphenylpropionic acid, Carbidopa Impurity 19 | [3] |

| Appearance | Solid (predicted) | |

| Solubility | Predicted to be soluble in polar organic solvents and aqueous bases. | |

| pKa (predicted) | ~4.5 (carboxylic acid), ~9.5 (phenolic hydroxyls) | |

| LogP (predicted) | 1.361 | [2] |

Structure:

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles for the synthesis of 2-arylpropionic acids.[4][5]

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve the disconnection of the C2-C3 bond of the propanoic acid chain, suggesting a nucleophilic addition of a methylmalonate equivalent to a protected 3,4-dihydroxybenzyl halide, followed by hydrolysis and decarboxylation. An alternative approach could involve the alpha-methylation of a protected 3-(3,4-dihydroxyphenyl)propanoic acid derivative.

Generalized Synthetic Protocol

The following protocol outlines a general approach for the synthesis of this compound, emphasizing the protection of the catechol moiety to prevent unwanted side reactions.

Step 1: Protection of 3,4-Dihydroxybenzaldehyde

-

Dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., dichloromethane).

-

Add a protecting group reagent (e.g., benzyl bromide or methoxymethyl chloride) in the presence of a base (e.g., potassium carbonate).

-

Stir the reaction at room temperature until complete conversion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction to isolate the protected 3,4-dihydroxybenzaldehyde.

Step 2: Wittig or Horner-Wadsworth-Emmons Reaction

-

React the protected aldehyde with a suitable phosphonium ylide or phosphonate ester (e.g., triethyl phosphonoacetate) to form the corresponding cinnamate ester.

Step 3: Reduction of the Double Bond

-

Hydrogenate the cinnamate ester using a catalyst such as Palladium on carbon (Pd/C) to yield the saturated propanoate.

Step 4: Alpha-Methylation

-

Treat the protected 3-(3,4-dihydroxyphenyl)propanoate with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) to form the enolate.

-

Add methyl iodide to the enolate to introduce the methyl group at the alpha position.

Step 5: Deprotection and Hydrolysis

-

Remove the protecting groups from the catechol moiety (e.g., by hydrogenolysis for benzyl groups).

-

Hydrolyze the ester to the carboxylic acid using aqueous base (e.g., sodium hydroxide) followed by acidic workup.

Purification

The final product can be purified using column chromatography on silica gel, followed by recrystallization from a suitable solvent system to obtain high-purity this compound.

Analytical Characterization

As a pharmaceutical reference standard, the unambiguous identification and purity assessment of this compound are of paramount importance. A combination of chromatographic and spectroscopic techniques is employed for its characterization.[6][7][8][9]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is the cornerstone for purity determination and quantification.

Protocol: HPLC-UV Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm, which is characteristic for the dihydroxyphenyl chromophore.[10]

-

Injection Volume: 10 µL.

-

Temperature: 25-30 °C.

This method should effectively separate the target compound from starting materials, by-products, and other related impurities.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will provide information on the number and connectivity of protons in the molecule, including the characteristic signals for the aromatic protons, the methine and methylene protons of the propanoic acid chain, and the methyl group.

-

¹³C NMR spectroscopy will confirm the carbon skeleton of the molecule.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

-

Fragmentation patterns observed in MS/MS can further corroborate the structure.

Infrared (IR) Spectroscopy:

-

IR spectroscopy will show characteristic absorption bands for the hydroxyl (-OH) groups of the catechol and carboxylic acid, the carbonyl (C=O) group of the carboxylic acid, and the aromatic C-H and C=C bonds.

Role in Drug Development: A Carbidopa Impurity

The primary application of this compound in drug development is as a reference standard for the quality control of Carbidopa.[1][11][12]

Formation from Carbidopa

This compound can be formed during the synthesis of Carbidopa or as a degradation product. One plausible mechanism involves the deamination of Carbidopa, where the hydrazine group is replaced by a hydrogen atom.[13]

Importance in Quality Control

Regulatory agencies require pharmaceutical manufacturers to identify and control impurities in their drug substances and products. The availability of pure this compound as a reference standard is crucial for:

-

Method Validation: To validate analytical methods (e.g., HPLC) for their ability to accurately detect and quantify this specific impurity in Carbidopa.

-

Routine Quality Control: To be used as a marker in the routine analysis of batches of Carbidopa to ensure that the level of this impurity does not exceed the specified limits.

-

Stability Studies: To monitor the formation of this impurity over time under various storage conditions to establish the shelf-life of Carbidopa.

Biological Context and Potential Activities

While direct biological studies on this compound are limited, its structural similarity to other well-researched phenolic acids, particularly dihydrocaffeic acid (DHCA), allows for informed speculation on its potential biological activities.[14][15][16][17]

A Metabolite of Polyphenols

3-(3,4-Dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) is a known metabolite of dietary polyphenols, such as chlorogenic acid found in coffee.[18] It is plausible that the methylated form, the subject of this guide, could also be a minor metabolite. These metabolites are of interest due to their potential health benefits.

Potential Antioxidant and Anti-inflammatory Effects

The catechol (3,4-dihydroxyphenyl) moiety is a well-known pharmacophore responsible for potent antioxidant activity.[16] It can act as a radical scavenger and a metal chelator. By mitigating oxidative stress, this compound could potentially exhibit anti-inflammatory properties, as oxidative stress is a key driver of inflammation.

Other Potential Activities

Research on derivatives of 3,4-dihydroxyphenylpropanoic acid has explored a range of other biological activities, including:

-

Antimicrobial and Antifungal Properties: Various synthetic derivatives have shown promise in combating multidrug-resistant pathogens.[10]

-

Neuroprotective Effects: Given the structural similarity to dopamine metabolites and other neuroactive compounds, neuroprotective properties could be an area for future investigation.

It is crucial to emphasize that these are potential activities based on structural analogy, and dedicated biological studies are required to confirm any therapeutic potential of this compound itself.

In Silico ADME Prediction

In the absence of experimental pharmacokinetic data, in silico models can provide valuable predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule.[19][20][21][22][23]

| ADME Property | Predicted Outcome | Rationale |

| Oral Bioavailability | Moderate | The compound's molecular weight and LogP are within the ranges generally associated with good oral absorption (Lipinski's Rule of Five). |

| Blood-Brain Barrier (BBB) Penetration | Likely limited | The presence of polar hydroxyl and carboxylic acid groups may hinder passive diffusion across the BBB. |

| Metabolism | Susceptible to Phase II conjugation | The phenolic hydroxyl groups are likely sites for glucuronidation and sulfation. The carboxylic acid can also be conjugated. |

| Excretion | Primarily renal | As a relatively small and polar molecule, it is expected to be eliminated through the kidneys. |

These predictions suggest that if the compound were to be developed as a therapeutic agent, its pharmacokinetic profile would need to be carefully evaluated experimentally.

Conclusion and Future Directions

This compound is a compound of significant interest primarily due to its role as a key impurity and metabolite of Carbidopa. Its synthesis, while not widely published, can be approached through established chemical methodologies. The availability of this compound as a high-purity reference standard is essential for ensuring the quality and safety of Carbidopa-containing pharmaceuticals.

While its own biological activity remains largely unexplored, its structural similarity to other bioactive phenolic acids suggests that it may possess antioxidant and other beneficial properties. Future research could focus on:

-

Developing and publishing a detailed, optimized synthesis protocol.

-

Conducting comprehensive in vitro and in vivo studies to elucidate its specific biological activities.

-

Performing experimental pharmacokinetic and metabolism studies to validate the in silico predictions.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals, providing the necessary information to understand and effectively utilize this compound in their work.

References

-

ResearchGate. (2025, August 5). Determination of impurities in levodopa and carbidopa by high-performance liquid chromatography with electro- chemical detection. Retrieved from [Link]

-

ResearchGate. Determination-of-impurities-in-levodopa-and-carbidopa-by-high-performance-liquid-chromatography-with-electro-chemical-detection.pdf. Retrieved from [Link]

-

Separation of Levodopa, Carbidopa and Their Related Impurities by Capillary Electrophoresis. Retrieved from [Link]

-

PMC. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?. Retrieved from [Link]

-

NIH. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]

-

Organic Syntheses Procedure. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

-

Journal of AOAC INTERNATIONAL | Oxford Academic. (2020, February 15). Liquid Chromatographic Determination of Levodopa, Levodopa-Carbidopa, and Related Impurities in Solid Dosage Forms. Retrieved from [Link]

-

Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?. Retrieved from [Link]

-

Pharmaffiliates. Carbidopa-impurities. Retrieved from [Link]

- Google Patents. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa.

-

USP-NF. (2022, April 29). Carbidopa and Levodopa Orally Disintegrating Tablets. Retrieved from [Link]

-

ResearchGate. Synthesis of caffeic acid derivatives from methylated acid. Retrieved from [Link]

-

Organic Syntheses Procedure. 2-phenylpropionic acid. Retrieved from [Link]

-

Veeprho. Carbidopa Impurities and Related Compound. Retrieved from [Link]

-

PubMed Central. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Retrieved from [Link]

-

ResearchGate. Development of predictive in silico models for ADME properties. Retrieved from [Link]

-

ResearchGate. Graphical presentation of biological activities attributed to dihydrocaffeic acid and its derivatives. Retrieved from [Link]

-

ResearchGate. (2025, December 4). Enzymatic Synthesis and Bioactivity Evaluation of Alkyl Dihydrocaffeates. Retrieved from [Link]

-

PubMed. In silico approaches for predicting ADME properties of drugs. Retrieved from [Link]

-

NIH. (2023, November 13). Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde. Retrieved from [Link]

-

SynZeal. Carbidopa Impurities. Retrieved from [Link]

-

PMC - NIH. (2018, August 30). Synthesis and Antioxidant Activity of Caffeic Acid Derivatives. Retrieved from [Link]

-

(2025, August 7). Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. Retrieved from [Link]

-

PMC - NIH. In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]

-

University of Helsinki. In vitro and In silico Predictive ADME | Drug Discovery, Chemical Biology and Screening. Retrieved from [Link]

-

Pharmaffiliates. Pharmaffiliates Carbidopa-impurities. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

Sources

- 1. Carbidopa Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C10H12O4 | CID 21563790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 2-Methyl-3-phenylpropanoic acid | 1009-67-2 [smolecule.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 9. academic.oup.com [academic.oup.com]

- 10. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. veeprho.com [veeprho.com]

- 13. Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857) - FooDB [foodb.ca]

- 19. researchgate.net [researchgate.net]

- 20. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro and In silico Predictive ADME | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]

Antioxidant properties of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid

An In-Depth Technical Guide to the Antioxidant Properties of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2] Phenolic compounds, characterized by their potent free-radical scavenging abilities, are a cornerstone of antioxidant research. This technical guide provides a comprehensive exploration of this compound, a catechol-containing compound, focusing on its mechanisms of antioxidant action and the rigorous methodologies required for its evaluation. We delve into the foundational chemistry, detailing both direct radical scavenging and indirect, cell-mediated antioxidant pathways. This guide presents field-proven, step-by-step protocols for key in vitro and cell-based assays, explaining the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

This compound is a member of the benzenepropanoic acid family, distinguished by a catechol group (a 3,4-dihydroxy-substituted benzene ring) and a methyl group at the alpha position of the propanoic acid side chain.[3][4] Its structural similarity to endogenous catecholamines and other well-studied phenolic antioxidants makes it a compound of significant interest. The catechol moiety is the primary determinant of its antioxidant capacity, a feature it shares with potent natural antioxidants like caffeic acid and flavonoids such as quercetin.[5] Understanding the antioxidant profile of this molecule is a critical step in assessing its potential as a therapeutic agent for diseases rooted in oxidative stress.

Foundational Mechanisms of Antioxidant Activity

The antioxidant efficacy of this compound is not monolithic; it operates through two distinct but complementary mechanisms: direct radical quenching and indirect cellular defense upregulation.

Direct Radical Scavenging: The Chemistry of Neutralization

The primary mechanism of action is direct interaction with and neutralization of free radicals. The catechol structure is exceptionally well-suited for this role. The hydrogen atoms of the two hydroxyl groups on the phenyl ring have a low bond dissociation enthalpy, allowing them to be readily donated to stabilize highly reactive radicals. This process typically occurs via two main chemical pathways:

-

Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) directly donates a hydrogen atom to a radical (R•), quenching the radical and forming a stable phenoxyl radical (ArO•) that is resonance-stabilized and less reactive.

-

Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation (ArOH•+) and an anion. This is often followed by proton loss to yield the same stable phenoxyl radical.[6]

The choice between HAT and SET is influenced by factors like the specific radical, solvent, and pH. Regardless of the pathway, the catechol group's ability to delocalize the unpaired electron across its aromatic system after H-donation is what makes it a superior antioxidant.

Caption: Mechanism of direct free radical scavenging by the catechol moiety.

Indirect Antioxidant Activity: Upregulating Cellular Defenses via Nrf2

Beyond direct quenching, phenolic compounds can modulate endogenous antioxidant systems. The master regulator of the cellular antioxidant response is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][7][8]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its continuous degradation.[7][9] Many phenolic compounds, including potentially this compound, can act as mild electrophiles. They react with specific cysteine residues on Keap1, inducing a conformational change that disrupts the Nrf2-Keap1 interaction. This prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[7][9][10] This leads to the increased expression of Phase II detoxification enzymes and antioxidant proteins like NQO1 and HO-1, bolstering the cell's overall defense against oxidative stress.[10]

Caption: General workflow for in vitro radical scavenging assays.

Cell-Based Quantification of Antioxidant Activity

While informative, in vitro assays do not account for biological complexity such as cell uptake, distribution, and metabolism. [2][11]The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring antioxidant efficacy within a live cell environment.

-

Expertise & Causality: The CAA assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). [11][12]Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH. [2]ROS, generated by an initiator like AAPH, oxidize DCFH to the highly fluorescent DCF. [12]An effective antioxidant will enter the cell and quench these ROS, thereby inhibiting the formation of DCF and reducing fluorescence. [11]Human liver carcinoma cells (HepG2) are often used as they are metabolically active. [2]

-

Self-Validating Protocol:

-

Cell Culture:

-

Assay Procedure:

-

Remove the culture medium and gently wash the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS). [13] * Treat the cells with 50 µL of various concentrations of the test compound and a standard (e.g., Quercetin) prepared in treatment medium for 1 hour. [11]This pre-incubation allows for cellular uptake.

-

Add 50 µL of DCFH-DA probe solution to all wells and incubate for 60 minutes at 37°C. [11] * Remove the solution and wash the cells three times with DPBS to remove extracellular probe. [11] 3. Initiation & Measurement:

-

Add 100 µL of a free radical initiator (e.g., AAPH) to all wells. [12] * Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm. [13]A bottom-read setting is required for adherent cells. [13] 4. Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetic plot for each sample and control.

-

Calculate the percentage inhibition of fluorescence: % Inhibition = [1 - (AUC_sample / AUC_control)] x 100

-

Determine the IC50 value, which represents the concentration needed to inhibit 50% of intracellular ROS formation.

-

-

Data Presentation and Interpretation

Quantitative results from these assays should be tabulated for clear comparison. The IC50 value is the most common metric; a lower IC50 indicates higher antioxidant potency.

Table 1: Example Antioxidant Activity Profile

| Assay Type | Compound | IC50 (µg/mL) | Standard (Trolox) IC50 (µg/mL) |

| In Vitro | |||

| DPPH Assay | This compound | Value X | Value T1 |

| ABTS Assay | This compound | Value Y | Value T2 |

| Cell-Based | |||

| CAA Assay | This compound | Value Z | Value Q1 (Quercetin) |

Note: This table is for illustrative purposes. Values X, Y, and Z would be determined experimentally.

Safety and Pharmacokinetic Considerations

For any compound being considered for drug development, an early assessment of its safety and pharmacokinetic (PK) profile is essential.

-

Safety: Preliminary data suggests that related compounds may cause skin and eye irritation and respiratory irritation upon inhalation. [14][15][16]Proper personal protective equipment (PPE), including gloves, safety glasses, and use in a well-ventilated area, is mandatory when handling the pure substance. [14][17]* Pharmacokinetics: The "drug-like" properties of a molecule are governed by its ADME (Absorption, Distribution, Metabolism, Excretion) profile. [18]The presence of hydroxyl and carboxylic acid groups on this compound will influence its polarity, membrane permeability, and metabolic fate. Future studies should investigate its plasma protein binding, metabolic stability in liver microsomes, and in vivo PK profile in animal models to determine key parameters like half-life (t1/2) and maximum concentration (Cmax). [18][19][20]

Conclusion and Future Directions

This compound possesses a chemical structure, specifically the catechol moiety, that strongly predicts significant antioxidant potential. This guide outlines the robust, multi-faceted approach required to validate this hypothesis, moving from fundamental chemical assays to more biologically relevant cell-based models. The provided protocols are designed to yield reproducible and trustworthy data, forming a solid foundation for further research.

Future work should focus on:

-

Executing the described assays to generate a quantitative antioxidant profile.

-

Investigating the activation of the Nrf2 pathway through gene expression (qPCR) and protein analysis (Western blot) for downstream targets.

-

Performing in vivo studies in animal models of oxidative stress-related diseases to assess therapeutic efficacy.

-

Conducting comprehensive ADME and toxicology studies to build a complete preclinical data package.

By systematically applying these methodologies, the scientific community can fully elucidate the antioxidant properties of this compound and determine its viability as a novel therapeutic agent.

References

- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). Google Cloud.

-

DPPH Assay | PDF | Spectrophotometry | Absorbance. Scribd. Available at: [Link]

-

Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. National Institutes of Health (NIH). Available at: [Link]

-

Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

-

The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation. National Institutes of Health (NIH). Available at: [Link]

-

Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. Available at: [Link]

-

Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. National Institutes of Health (NIH). Available at: [Link]

-

Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. National Institutes of Health (NIH). Available at: [Link]

-

Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers. Available at: [Link]

-

Antioxidant Assays. ResearchGate. Available at: [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

-

2.5.1. ABTS+ Radical Scavenging Assay. Bio-protocol. Available at: [Link]

-

Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. MDPI. Available at: [Link]

-

ABTS Radical Scavenging Assay Method | PDF. Scribd. Available at: [Link]

-

CAA Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

-

Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. Available at: [Link]

-

OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc.. Available at: [Link]

-

Cellular Antioxidant Activity CAA. Polyphenols Biotech. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Safety Data Sheet 3-(3,4-Dihydroxyphenyl)propanoic acid. metasci. Available at: [Link]

-

MSDS of 3-(3,4-Dihydroxyphenyl)propanoic acid. Capot Chemical. Available at: [Link]

-

3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid. PubChem. Available at: [Link]

-

Synthesis and Antioxidant Properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. ResearchGate. Available at: [Link]

-

Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. National Institutes of Health (NIH). Available at: [Link]

-

Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. This compound | C10H12O4 | CID 21563790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response? → Learn [pollution.sustainability-directory.com]

- 9. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 11. kamiyabiomedical.com [kamiyabiomedical.com]

- 12. mdpi.com [mdpi.com]

- 13. zen-bio.com [zen-bio.com]

- 14. sds.metasci.ca [sds.metasci.ca]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. capotchem.com [capotchem.com]

- 17. 2-Amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid(555-30-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. » Drug Metabolism and Pharmacokinetics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]

- 19. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid (DHMPA) is a small molecule whose chemical architecture places it at the intersection of several therapeutically relevant classes of compounds. Its core structure, featuring a catechol (3,4-dihydroxyphenyl) group and a propanoic acid backbone, is analogous to critical neuropharmacological agents and known bioactive microbial metabolites. This guide synthesizes the existing evidence from structurally related molecules to build a robust, data-driven rationale for the potential therapeutic applications of DHMPA. We explore its promise in neurodegenerative disorders, particularly Parkinson's disease, as a potential peripheral DOPA decarboxylase inhibitor. Furthermore, we delve into its potential for treating metabolic syndrome and obesity, drawing parallels with potent anti-obesity effects observed in closely related polyphenol metabolites. Finally, we examine its anti-inflammatory and antioxidant capabilities, which are strongly suggested by its catechol moiety. This document provides hypothetical mechanisms of action, supporting data from analogous compounds, and detailed experimental workflows designed to rigorously validate these therapeutic hypotheses.

Introduction: A Molecule of Significant Therapeutic Promise

This compound is a member of the benzenes and a monocarboxylic acid[1]. Its therapeutic potential is not derived from a history of clinical use, but rather from a compelling structural resemblance to several key biological molecules. Understanding these relationships is fundamental to appreciating its potential.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.20 g/mol | [2] |

| CAS Number | 53832-94-3 | [1][2] |

| SMILES | CC(CC1=CC(=C(C=C1)O)O)C(=O)O | [1][2] |

Structural Analogy: The Key to Unlocking Potential

DHMPA's promise is best understood by comparing its structure to three classes of compounds:

-

L-DOPA Analogues: DHMPA shares the 3-(3,4-dihydroxyphenyl)propanoic acid core with Levodopa (L-DOPA), the primary treatment for Parkinson's disease. Crucially, it is also structurally similar to Carbidopa , a peripheral DOPA decarboxylase (DDC) inhibitor that does not cross the blood-brain barrier and is co-administered with L-DOPA to increase its central nervous system bioavailability[3][4]. The key difference is DHMPA's lack of the hydrazino group found in Carbidopa.

-

Polyphenol Metabolites: The compound 3-(3,4-dihydroxyphenyl)propanoic acid (DHPA), a major metabolite of dietary polyphenols, differs from DHMPA only by the absence of the alpha-methyl group[5]. DHPA has demonstrated significant anti-obesity and metabolic regulatory effects in preclinical models[5].

-

Antioxidant & Anti-inflammatory Scaffolds: The catechol moiety is a well-established pharmacophore responsible for potent antioxidant and anti-inflammatory activities, primarily through radical scavenging and modulation of inflammatory signaling pathways like NF-κB[6][7].

This guide will now explore the therapeutic avenues suggested by these structural relationships, providing the scientific rationale and experimental frameworks necessary for validation.

Potential Therapeutic Area: Neurodegenerative Disorders

Hypothesis: A Novel Peripheral DOPA Decarboxylase Inhibitor for Parkinson's Disease

The structural similarity of DHMPA to Carbidopa provides a strong basis for the hypothesis that it may function as a peripheral DOPA decarboxylase (DDC) inhibitor. In Parkinson's disease therapy, the goal is to increase dopamine levels in the brain[3]. Exogenously administered L-DOPA can cross the blood-brain barrier, but it is rapidly converted to dopamine in the periphery by DDC[3]. This peripheral conversion prevents a sufficient amount of L-DOPA from reaching the brain and causes undesirable side effects[3]. Carbidopa inhibits this peripheral DDC activity, increasing the plasma half-life of L-DOPA and allowing more of it to enter the central nervous system[3].

Proposed Mechanism of Action

DHMPA is hypothesized to act as a competitive inhibitor of peripheral DDC. By binding to the enzyme outside of the central nervous system, it would prevent the premature conversion of L-DOPA to dopamine, thereby enhancing the efficacy of L-DOPA treatment. A related compound, the sodium salt of 3,4-dihydroxyphenyl-alpha-hydroxypropionic acid, has been shown to inhibit DOPA-decarboxylase in vitro and enhance the central effects of L-DOPA[8].

Experimental Protocol: In Vitro DOPA Decarboxylase (DDC) Inhibition Assay

Causality Statement: This experiment is designed to provide direct, quantitative evidence of DHMPA's ability to inhibit the enzymatic activity of DDC, which is the foundational mechanistic step for its proposed use in combination with L-DOPA.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DHMPA against purified DDC enzyme.

-

Materials:

-

Purified recombinant human DDC enzyme.

-

L-DOPA (substrate).

-

Pyridoxal-5'-phosphate (PLP, cofactor).

-

DHMPA and Carbidopa (positive control) dissolved in a suitable vehicle (e.g., DMSO).

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.2).

-

96-well microplate.

-

Plate reader capable of measuring fluorescence or absorbance.

-

-

Methodology (Fluorometric):

-

Prepare a serial dilution of DHMPA and Carbidopa in assay buffer.

-

In each well of the microplate, add 50 µL of assay buffer, 10 µL of DDC enzyme solution, and 10 µL of the test compound dilution (or vehicle control).

-

Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 30 µL of a pre-warmed L-DOPA/PLP substrate mixture.

-

Monitor the formation of dopamine over time using a coupled enzymatic reaction that produces a fluorescent product (e.g., using monoamine oxidase and a peroxidase/probe system).

-

Record the reaction rate (fluorescence units per minute).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of DHMPA relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Potential Therapeutic Area: Metabolic Syndrome and Obesity

Hypothesis: A Modulator of Lipid and Glucose Metabolism

The potent anti-obesity effects of the related metabolite DHPA strongly suggest a similar role for DHMPA in metabolic regulation. A study on mice fed a high-fat diet (HFD) found that DHPA administration significantly alleviated obesity, improved insulin resistance, regulated lipid metabolism, and countered oxidative stress[5]. The addition of an alpha-methyl group in DHMPA may alter its potency or pharmacokinetic profile but is unlikely to abolish the core activity derived from the shared pharmacophore.

Proposed Mechanism of Action

DHMPA is hypothesized to exert its anti-obesity effects by modulating key metabolic pathways. Evidence from DHPA suggests this involves the regulation of metabolites in glucose, lipid, and tyrosine metabolism pathways[5]. The antioxidant properties of the catechol ring likely contribute by reducing the systemic oxidative stress that is a hallmark of metabolic syndrome.

Supporting Preclinical Data (from DHPA)

The following data from a 16-week study in HFD-fed mice demonstrates the significant metabolic benefits of the related compound, DHPA[5].

| Parameter | High-Fat Diet (HFD) Control | HFD + DHPA | % Change vs. HFD |

| Body Weight (g) | ~45 g | ~35 g | ~22% Decrease |

| Fasting Blood Glucose (mmol/L) | >12 mmol/L | ~8 mmol/L | ~33% Decrease |

| HOMA-IR (Insulin Resistance) | High | Significantly Lower | Improvement |

| Hepatic Triglycerides (TG) | High | Significantly Lower | Improvement |

| Hepatic Superoxide Dismutase (SOD) | Low | Significantly Higher | ~50% Increase |

Experimental Protocol: High-Fat Diet (HFD) Induced Obesity Mouse Model

Causality Statement: This in vivo model is the gold standard for evaluating potential anti-obesity and anti-diabetic therapeutics. It allows for a holistic assessment of DHMPA's effects on weight gain, glucose homeostasis, and end-organ damage (e.g., fatty liver) in a physiologically relevant context of diet-induced metabolic stress.

-

Objective: To assess the efficacy of chronic DHMPA administration in preventing or reversing obesity and metabolic dysfunction in mice.

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

-

Methodology:

-

Acclimatize mice for one week.

-

Divide mice into four groups (n=10-12/group):

-

Group 1: Control Diet (CD) + Vehicle

-

Group 2: High-Fat Diet (HFD, 60% kcal from fat) + Vehicle

-

Group 3: HFD + DHMPA (Low Dose, e.g., 25 mg/kg/day via oral gavage)

-

Group 4: HFD + DHMPA (High Dose, e.g., 50 mg/kg/day via oral gavage)

-

-

Administer the respective diets and treatments for 12-16 weeks.

-

Monitor body weight and food intake weekly.

-

Perform an Oral Glucose Tolerance Test (OGTT) at week 11 to assess glucose metabolism.

-

At the end of the study, collect terminal blood samples for analysis of fasting glucose, insulin, and lipid profiles (TG, TC).

-

Harvest liver and adipose tissue for histological analysis (H&E staining for steatosis) and biochemical assays (hepatic lipid content, oxidative stress markers like MDA and SOD activity).

-

-

Data Analysis:

-

Calculate HOMA-IR index as a measure of insulin resistance.

-

Use ANOVA followed by post-hoc tests to compare metabolic parameters between groups.

-

Correlate changes in metabolic parameters with histological findings.

-

Potential Therapeutic Area: Inflammatory Conditions

Hypothesis: A Broad-Spectrum Anti-inflammatory Agent via NF-κB Inhibition

The catechol structure of DHMPA is a strong predictor of anti-inflammatory activity. Many plant-derived polyphenols with this feature exert their effects by quenching reactive oxygen species (ROS) and inhibiting key pro-inflammatory signaling pathways[6]. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS)[6][9].

Proposed Mechanism of Action

DHMPA is hypothesized to inhibit the NF-κB signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. DHMPA may prevent the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and preventing this inflammatory gene expression.

Experimental Protocol: In Vitro LPS-Stimulated Macrophage Assay

Causality Statement: This cellular assay provides a direct and mechanistic assessment of DHMPA's anti-inflammatory potential. By using LPS, a potent and specific activator of the TLR4/NF-κB pathway, we can determine if DHMPA can suppress the production of key inflammatory mediators and elucidate its impact on the upstream signaling events.

-

Objective: To evaluate the effect of DHMPA on the production of inflammatory mediators (NO, TNF-α, IL-6) and NF-κB activation in macrophages.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Methodology:

-

Seed RAW 264.7 cells in 96-well (for mediator analysis) and 6-well (for Western blot) plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of DHMPA (or vehicle control) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for a specified duration (e.g., 24 hours for NO, 6 hours for cytokines, 30 minutes for protein analysis).

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure nitrite (a stable product of NO) concentration using the Griess reagent.

-

Cytokine Measurement: Collect supernatant and quantify TNF-α and IL-6 levels using commercially available ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform SDS-PAGE and Western blotting to analyze the protein levels of phosphorylated IκBα, total IκBα, and phosphorylated NF-κB p65 subunit.

-

-

Data Analysis:

-

Determine the IC₅₀ of DHMPA for the inhibition of NO, TNF-α, and IL-6 production.

-

Quantify the band intensities from Western blots to assess the ratio of phosphorylated to total protein, indicating pathway activation. Compare DHMPA-treated groups to the LPS-only control.

-

Conclusion and Future Directions

The structural characteristics of this compound, when viewed through the lens of established pharmacology, present a compelling case for its investigation as a multi-target therapeutic agent. The hypotheses outlined in this guide—spanning neuroprotection, metabolic regulation, and anti-inflammatory action—are grounded in robust preclinical data from closely related analogues. The proposed experimental workflows provide a clear, logical, and rigorous path to validating these concepts. Future research should prioritize the in vitro and in vivo studies described herein to confirm these predicted activities. Successful validation would warrant further investigation into its pharmacokinetic profile, safety toxicology, and subsequent lead optimization to enhance potency and drug-like properties. DHMPA represents a promising chemical scaffold for the development of novel therapeutics for complex, multi-factorial diseases.

References

- N/A. Microbial phenolic metabolites 3-(3',4'-dihydroxyphenyl)propanoic acid and 3',4'-dihydroxyphenylacetic acid prevent obesity in mice fed high-fat diet.

- N/A. Carbidopa - Wikipedia. Wikipedia.

- N/A. (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate (carbidopa).

- N/A. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation.

- N/A. This compound | C10H12O4 | CID 21563790. PubChem.

- N/A. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). FooDB.

- N/A. This compound. ChemScene.

- N/A. 3-(2,4-Dihydroxyphenyl)propanoic acid | Endogenous Metabolite. MedChemExpress.

- Barabanov, M. A., Martyanov, G. S., Kodess, M. I., Ezhikova, M. A., Slepukhin, P. A., & Pestov, A. V. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Barabanov.

- N/A. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells.

- N/A. [The pharmacology of 3,4-dihydroxyphenyl-alpha-hydroxypropionic acid sodium salt]. PubMed.

Sources

- 1. This compound | C10H12O4 | CID 21563790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Carbidopa - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857) - FooDB [foodb.ca]

- 8. [The pharmacology of 3,4-dihydroxyphenyl-alpha-hydroxypropionic acid sodium salt] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic Acid: Structure, Properties, and Scientific Context

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid. We delve into its core chemical identity, including a detailed structural analysis and IUPAC nomenclature. Furthermore, this guide outlines potential synthetic pathways and robust analytical methods for its characterization. Crucially, we explore its biological context, particularly its role as a metabolite of Carbidopa, and its potential pharmacological relevance stemming from its catechol moiety. This guide is designed to be a foundational resource, providing both theoretical understanding and practical, field-proven protocols for researchers actively engaged in chemical synthesis, analysis, and drug development.

Core Chemical Identity

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1]

Let's deconstruct this name:

-

Propanoic acid: This defines the parent chain, which is a three-carbon carboxylic acid.

-

2-methyl: A methyl group (-CH₃) is attached to the second carbon of the propanoic acid chain.

-

3-(3,4-Dihydroxyphenyl): A 3,4-dihydroxyphenyl group, also known as a catechol group, is attached to the third carbon of the propanoic acid chain.

The compound is also known by several synonyms, including:

-

3,4-Dihydroxy-α-methylbenzenepropanoic Acid[2]

-

Benzenepropanoic acid, 3,4-dihydroxy-alpha-methyl-[1]

Chemical Structure and Stereochemistry

The chemical structure features a central propanoic acid backbone with a methyl group creating a chiral center at the C2 position and a catechol group at the C3 position.

Key Structural Features:

Figure 1: 2D Chemical Structure of this compound.

Figure 1: 2D Chemical Structure of this compound.

Stereochemistry: The presence of a methyl group on the second carbon (the α-carbon relative to the carboxyl group) creates a chiral center. This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (S)-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid and (R)-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid. For any work in drug development or biological systems, it is critical to consider these stereoisomers, as they can have different pharmacological and toxicological profiles. The information presented in this guide generally refers to the racemic mixture unless otherwise specified.

Physicochemical Properties

A summary of key physicochemical properties is essential for experimental design, including solubility, and for computational modeling in drug discovery.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [3][4] |

| Molecular Weight | 196.20 g/mol | [1][3][4] |

| Appearance | Beige to Pale Yellow Solid | [2] |

| Topological Polar Surface Area (TPSA) | 77.76 Ų | [3] |

| logP (Octanol-Water Partition Coefficient) | 1.361 | [3] |